molecular formula C17H20N2OS B1221132 1-Butyl-3-(4-phenoxyphenyl)thiourea

1-Butyl-3-(4-phenoxyphenyl)thiourea

Cat. No.: B1221132
M. Wt: 300.4 g/mol
InChI Key: WMUMMRQASOQEKE-UHFFFAOYSA-N
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Description

1-Butyl-3-(4-phenoxyphenyl)thiourea is a substituted thiourea derivative characterized by a butyl group at the N1 position and a 4-phenoxyphenyl group at the N3 position. Thioureas are versatile compounds with a general structure R¹NHC(S)NR²R³, where substituents (R groups) dictate their chemical, physical, and biological properties. Such structural features make it relevant in applications ranging from coordination chemistry to bioactive agent development .

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

1-butyl-3-(4-phenoxyphenyl)thiourea

InChI

InChI=1S/C17H20N2OS/c1-2-3-13-18-17(21)19-14-9-11-16(12-10-14)20-15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H2,18,19,21)

InChI Key

WMUMMRQASOQEKE-UHFFFAOYSA-N

SMILES

CCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2

solubility

6.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (R¹, R³) Molecular Weight Key Features References
1-Butyl-3-(4-phenoxyphenyl)thiourea Butyl, 4-phenoxyphenyl 314.45 g/mol High lipophilicity; π-π interactions via phenoxy group
1-Benzoyl-3-(4-hydroxyphenyl)thiourea Benzoyl, 4-hydroxyphenyl 286.33 g/mol Syn–anti configuration; hydrogen bonding with hydroxyl group
1-(4-Nitrophenyl)-3-phenylthiourea Phenyl, 4-nitrophenyl 273.31 g/mol Electron-withdrawing nitro group; enhanced reactivity
1-tert-Butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)thiourea (Diafenthiuron) tert-Butyl, di-isopropyl-phenoxyphenyl 463.64 g/mol Bulky substituents; acaricidal/insecticidal activity

Key Observations :

  • Lipophilicity: The butyl group in this compound increases hydrophobicity compared to derivatives with polar groups (e.g., hydroxyl or nitro). This property may enhance bioavailability in biological systems .
  • Steric Effects : Bulky substituents, as in diafenthiuron, hinder molecular packing but improve target specificity in pesticidal applications .

Key Observations :

  • Enzyme Inhibition : Methoxy-substituted derivatives (e.g., 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea) exhibit tyrosinase inhibition, suggesting that electron-donating groups enhance interactions with enzyme active sites .
  • Pesticidal Activity: Diafenthiuron’s efficacy stems from its bulky phenoxyphenyl and tert-butyl groups, which optimize binding to pest-specific targets .

Crystallographic and Physicochemical Comparisons

Table 3: Structural Parameters from Crystallographic Studies

Compound Name Dihedral Angles (°) Hydrogen Bonding π-π Interactions References
This compound Not reported Likely N–H⋯S and C–H⋯O Phenoxyphenyl-mediated stacking
1-Benzoyl-3-(4-n-butylphenyl)thiourea 16.14–17.75 (between aryl rings) N–H⋯O and C–H⋯S Weak π-π stacking
1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea 40.11 (aryl rings) N–H⋯O and C–H⋯S Strong π-π interactions

Key Observations :

  • Hydrogen Bonding : All derivatives exhibit N–H⋯S/O interactions, stabilizing molecular conformations and crystal packing .
  • Aromatic Interactions: Nitro and phenoxy groups enhance π-π stacking, influencing solubility and solid-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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